4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine
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Overview
Description
4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indene derivatives This compound is characterized by the presence of bromine and chlorine atoms attached to the indene ring, along with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine typically involves multi-step organic reactions. One common method starts with the preparation of 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one, which is then converted to the amine derivative through reductive amination. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of suitable solvents like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbon derivatives.
Substitution: Formation of various substituted indene derivatives.
Scientific Research Applications
4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,3-dihydro-1H-inden-1-amine
- 5-Chloro-2,3-dihydro-1H-inden-1-amine
- 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one
Uniqueness
4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both bromine and chlorine atoms on the indene ring, which imparts distinct chemical reactivity and potential biological activities. This dual halogenation can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C9H9BrClN |
---|---|
Molecular Weight |
246.53 g/mol |
IUPAC Name |
4-bromo-5-chloro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9BrClN/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3,8H,2,4,12H2 |
InChI Key |
JLRTYJSCAWHGBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2Br)Cl |
Origin of Product |
United States |
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